Benz[b]indeno[1,2-e]pyran, 2-bromo-
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Overview
Description
Benz[b]indeno[1,2-e]pyran, 2-bromo- is a chemical compound with the molecular formula C16H9BrO. It consists of 9 hydrogen atoms, 16 carbon atoms, 1 oxygen atom, and 1 bromine atom
Preparation Methods
The synthesis of Benz[b]indeno[1,2-e]pyran, 2-bromo- typically involves multi-step organic reactions. One common synthetic route includes the bromination of Benz[b]indeno[1,2-e]pyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benz[b]indeno[1,2-e]pyran, 2-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in Benz[b]indeno[1,2-e]pyran, 2-bromo- can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Benz[b]indeno[1,2-e]pyran, 2-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with possible applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of Benz[b]indeno[1,2-e]pyran, 2-bromo- involves its interaction with molecular targets through its bromine and pyran moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benz[b]indeno[1,2-e]pyran, 2-bromo- can be compared with other similar compounds in the indeno-pyran family, such as:
Benz[d]indeno[1,2-b]pyran-5,11-dione: This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications.
Benz[b]indeno[1,2-e]pyran-6-carboxaldehyde:
The uniqueness of Benz[b]indeno[1,2-e]pyran, 2-bromo- lies in its bromine substitution, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
50333-04-5 |
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Molecular Formula |
C16H9BrO |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
2-bromoindeno[2,1-b]chromene |
InChI |
InChI=1S/C16H9BrO/c17-12-5-6-15-11(7-12)8-14-13-4-2-1-3-10(13)9-16(14)18-15/h1-9H |
InChI Key |
RXIUJBVYSNKNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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